molecular formula C7H5BrINO3 B1381379 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene CAS No. 1361021-39-7

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Cat. No.: B1381379
CAS No.: 1361021-39-7
M. Wt: 357.93 g/mol
InChI Key: LIQQFDPRYUYNMP-UHFFFAOYSA-N
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Description

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is an aromatic compound characterized by the presence of bromine, iodine, methoxy, and nitro functional groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common approach is the sequential electrophilic aromatic substitution reactions. For instance, starting with a methoxybenzene derivative, bromination and iodination can be carried out under controlled conditions to introduce the halogen atoms at specific positions. Nitration can then be performed to introduce the nitro group.

Industrial Production Methods: Industrial production of such compounds often involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of electron-donating and electron-withdrawing groups.

    Nucleophilic Substitution: The halogen atoms (bromine and iodine) can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Bromination and Iodination: Typically carried out using bromine or iodine in the presence of a Lewis acid catalyst.

    Nitration: Conducted using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction: Commonly performed using hydrogen gas and a palladium catalyst.

Major Products:

    Substitution Reactions: Can yield various substituted benzene derivatives depending on the nucleophile used.

    Reduction Reactions: Yield amino derivatives of the compound.

Scientific Research Applications

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene involves its interaction with various molecular targets. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and interaction with biological molecules. For instance, the nitro group can participate in redox reactions, while the halogen atoms can undergo substitution reactions, leading to the formation of reactive intermediates.

Comparison with Similar Compounds

  • 1-Bromo-2-nitrobenzene
  • 1-Iodo-4-nitrobenzene
  • 1-Methoxy-4-nitrobenzene

Comparison: 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is unique due to the simultaneous presence of bromine, iodine, methoxy, and nitro groups. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For example, the presence of both bromine and iodine allows for selective substitution reactions, while the methoxy and nitro groups influence the electron density on the benzene ring, affecting its overall reactivity.

Properties

IUPAC Name

1-bromo-4-iodo-2-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQQFDPRYUYNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)I)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201280542
Record name 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361021-39-7
Record name 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361021-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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